2-(4-methoxyphenoxy)-N-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)acetamide
Description
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Properties
IUPAC Name |
2-(4-methoxyphenoxy)-N-methyl-N-(3-methyl-1,1-dioxothiolan-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5S/c1-15(8-9-22(18,19)11-15)16(2)14(17)10-21-13-6-4-12(20-3)5-7-13/h4-7H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRVBCYGSEUTVCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCS(=O)(=O)C1)N(C)C(=O)COC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-methoxyphenoxy)-N-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)acetamide , often referred to as a derivative of 1,2,4-triazolethione, has garnered attention for its potential biological activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C22H27NO7S
- Molecular Weight : 427.52 g/mol
The compound features a methoxyphenoxy group, a methyl group, and a dioxo-thiolan moiety, which contribute to its unique biological properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:
- A study on related 1,2,4-triazolethiones demonstrated significant cytotoxic effects against various cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancers. The IC50 values for some derivatives ranged from 6.2 μM to 43.4 μM .
Antimicrobial Activity
The compound exhibits promising antimicrobial properties. Research indicates that derivatives of triazolethiones possess antibacterial and antifungal activities:
- Compounds with similar structures have shown effectiveness against pathogens such as Staphylococcus aureus and Candida albicans, suggesting potential applications in treating infections .
Antioxidant Activity
Antioxidant properties are crucial for combating oxidative stress-related diseases. Several studies have reported that triazolethione derivatives possess significant antioxidant capabilities:
- In vitro assays indicated that these compounds could effectively scavenge free radicals, highlighting their potential as therapeutic agents in oxidative stress-related conditions .
Enzyme Inhibition
Inhibition of metabolic enzymes is another area where this compound shows promise:
- Studies indicate that related compounds inhibit acetylcholinesterase (AChE), which could be beneficial in treating neurodegenerative diseases such as Alzheimer's .
Table of Biological Activities
Case Study: Anticancer Activity
In a notable case study, a derivative of the compound was synthesized and tested against several cancer cell lines. The study found that:
- The compound exhibited selective toxicity towards cancer cells while sparing normal cells, indicating a promising therapeutic index for further development.
Future Directions
Given the diverse biological activities observed in related compounds, future research should focus on:
- Mechanistic Studies : Understanding the precise mechanisms by which these compounds exert their biological effects.
- In Vivo Studies : Conducting animal studies to evaluate efficacy and safety profiles.
- Structure-Activity Relationship (SAR) : Exploring how modifications to the chemical structure affect biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
